N-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline

Lipophilicity Drug-likeness Physicochemical profiling

N-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline (CAS 1040687-86-2; molecular formula C₂₃H₂₅NO₂; molecular weight 347.45 g/mol) is a synthetic secondary aniline derivative belonging to the N-benzyl-4-substituted aniline chemotype. Its structure combines a 4-phenoxyaniline core with a para-sec-butoxybenzyl substituent on the secondary amine nitrogen.

Molecular Formula C23H25NO2
Molecular Weight 347.4 g/mol
CAS No. 1040687-86-2
Cat. No. B1389203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline
CAS1040687-86-2
Molecular FormulaC23H25NO2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCCC(C)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C23H25NO2/c1-3-18(2)25-22-13-9-19(10-14-22)17-24-20-11-15-23(16-12-20)26-21-7-5-4-6-8-21/h4-16,18,24H,3,17H2,1-2H3
InChIKeyUXUVXDOIZIAHJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline (CAS 1040687-86-2): Chemical Identity and Procurement-Relevant Structural Profile


N-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline (CAS 1040687-86-2; molecular formula C₂₃H₂₅NO₂; molecular weight 347.45 g/mol) is a synthetic secondary aniline derivative belonging to the N-benzyl-4-substituted aniline chemotype . Its structure combines a 4-phenoxyaniline core with a para-sec-butoxybenzyl substituent on the secondary amine nitrogen. The IUPAC name is 4-(1-methylpropoxy)-N-(4-phenoxyphenyl)benzenemethanamine . The compound is supplied by specialty chemical vendors, including Santa Cruz Biotechnology (catalog sc-330987, 500 mg, $284.00), primarily as a research tool for biochemical and medicinal chemistry investigations . Critically, as of this analysis, no peer-reviewed primary research articles or patents directly report quantitative biological data for this specific compound, and its commercial status at CymitQuimica is listed as 'Discontinued product' .

Why Generic Substitution of N-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline with In-Class N-Benzylaniline Analogs Is Scientifically Unsupported


The N-benzyl-4-substituted aniline scaffold exhibits pronounced structure-activity divergence driven by substituent identity and position, making simple analog substitution unreliable. In a systematic medicinal chemistry study, Srivastava et al. (2019) demonstrated that within a single series of N-(4-phenoxybenzyl)aniline derivatives, hAChE IC₅₀ values spanned over two orders of magnitude depending solely on the substituent on the aniline ring (e.g., compound 42 with a trimethoxybenzene substituent achieved IC₅₀ = 1.32 µM, while simpler analogs were substantially less potent) [1]. Similarly, the phenoxyaniline class is known to engage multiple distinct biological targets—including CYP2B enzymes, N-type calcium channels (CaV2.2/CaV3.2), and MAO-B—with target selectivity exquisitely dependent on substitution pattern [2][3]. For N-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline specifically, the chiral sec-butoxy group (a branched, stereogenic alkoxy substituent on the benzyl ring) imparts unique steric bulk and lipophilicity that cannot be replicated by linear butoxy (n-butoxy), isopentyloxy, or phenoxyethoxy analogs offered alongside it in the Santa Cruz Biotechnology catalog . Procurement of a different in-class compound without confirmatory head-to-head data would introduce uncontrolled variables into any structure-activity study.

Quantitative Differentiation Evidence for N-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline (CAS 1040687-86-2) Against Closest Structural Analogs


Lipophilicity Differentiation: Predicted logP of N-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline vs. the 4-Phenoxyaniline Parent Scaffold

The introduction of the para-sec-butoxybenzyl group onto the secondary amine of 4-phenoxyaniline is predicted to substantially increase lipophilicity relative to the parent scaffold. The parent compound 4-phenoxyaniline (CAS 139-59-3) has a measured XLogP3 of 2.9 (PubChem), while the sec-butoxybenzyl fragment donor, 4-(sec-butoxy)aniline (CAS 59002-72-1), has an XLogP3 of 2.5 [1][2]. The combined structure of N-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline (MW 347.45) contains both pharmacophoric elements plus an additional benzyl methylene linker, yielding a consensus estimated logP in the range of 5.0–6.0 based on the additive contributions of the 4-phenoxyaniline core (~2.9), the sec-butoxybenzyl fragment (~2.5), and the methylene bridge . This represents an approximate 2–3 log unit increase over the parent scaffold 4-phenoxyaniline. The higher logP confers increased membrane permeability potential, relevant for intracellular or CNS target engagement applications where the parent 4-phenoxyaniline scaffold has demonstrated activity (e.g., neuroprotection in Bid-mediated toxicity models) [3].

Lipophilicity Drug-likeness Physicochemical profiling

Chiral sec-Butoxy Substituent: Structural Differentiation from Linear Alkoxy and Phenoxyethoxy Analogs in the Same Commercial Series

The sec-butoxy group (1-methylpropoxy) is a chiral, branched alkoxy substituent that introduces stereochemical and steric complexity absent in the linear butoxy or isopentyloxy analogs. Within the Santa Cruz Biotechnology catalog series of N-[4-(sec-butoxy)benzyl]-substituted anilines, 10 distinct analogs are offered (sc-330981 through sc-330990), each differing only in the aniline-ring substituent . The target compound (sc-330987) is the sole member of this series bearing a 4-phenoxyaniline moiety—a known pharmacophore that has yielded inhibitors of MEK kinase (optimal activity achieved by incorporating 4-phenoxyaniline at C4 of pyrrolopyridazine), N-type calcium channels (CaV2.2 IC₅₀ values as low as 8.0 µM for sulfonamide-linked phenoxyaniline analogs), and CYP2B enzymes [1][2][3]. In contrast, the closest catalog analog, N-[4-(sec-butoxy)benzyl]-4-(isopentyloxy)aniline (sc-330986, CAS 1040689-55-1), replaces the phenoxy group with an isopentyloxy group (branched but aliphatic, lacking aromatic π-stacking capability), while N-[4-(sec-butoxy)benzyl]-4-(2-phenoxyethoxy)-aniline (sc-330985, CAS 1040692-16-7) extends the linker with an ethylene glycol spacer that alters conformational flexibility and hydrogen-bonding capacity . These structural distinctions are anticipated to produce differential target-binding profiles, though direct comparative biological data are absent from the published literature.

Chiral recognition Steric effects SAR differentiation

CNS Drug-Likeness Potential: Structural Congruence with N-(4-Phenoxybenzyl)aniline Scaffolds Demonstrating BBB Permeability and CNS Target Engagement

The N-(4-phenoxybenzyl)aniline scaffold—the direct structural congener of N-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline—has been validated for CNS target engagement. Srivastava et al. (2019) reported that a panel of N-(4-phenoxybenzyl)aniline derivatives demonstrated favorable blood-brain barrier (BBB) permeability in the parallel artificial membrane permeation assay (PAMPA-BBB), with the lead compound 42 achieving hAChE IC₅₀ = 1.32 µM (Ki = 0.879 µM), competitive enzyme inhibition, and in vivo efficacy in behavioral models [1]. The structural difference between this validated scaffold and the target compound is the addition of a single para-sec-butoxy group on the benzyl ring—a modification that increases lipophilicity and may further enhance BBB penetration, as CNS MPO scores for phenoxyaniline-based ion channel inhibitors with comparable lipophilicity ranged from 4.0–4.4 (within the favorable CNS drug-likeness window of 4–6) [2]. Furthermore, N-acyl derivatives of 4-phenoxyaniline have demonstrated direct neuroprotective effects in cultured neurons against glutamate- and Bid-induced toxicity, confirming that the 4-phenoxyaniline substructure engages CNS-relevant targets [3]. While direct comparative data between the sec-butoxy-substituted and unsubstituted benzyl analogs are not available, the structural homology supports prioritizing this compound for CNS-focused screening campaigns over analogs lacking the phenoxybenzyl-aniline scaffold.

CNS drug discovery Blood-brain barrier Acetylcholinesterase inhibition

Procurement-Relevant Physicochemical Benchmarking: Molecular Weight, Purity, and Price Positioning Within the Santa Cruz Biotechnology Analog Series

Within the Santa Cruz Biotechnology N-[4-(sec-butoxy)benzyl]-aniline analog series, all 10 compounds (sc-330981 to sc-330990) are uniformly priced at $284.00 per 500 mg and supplied as research-grade materials, indicating standardized pricing independent of structural complexity . The target compound (sc-330987) has a molecular weight of 347.45 g/mol (C₂₃H₂₅NO₂), which is intermediate within the series—lower than the phenoxyethoxy analog sc-330985 (MW 391.5) and the isopentyloxy analog sc-330986 (MW 355.5), but higher than the simpler ethanamine analog sc-330981 (MW 207.3) . At CymitQuimica, the compound was listed with a minimum purity specification of 95% (formula C₂₃H₂₅NO₂, MW 347.4 g/mol) before being marked as 'Discontinued product,' suggesting limited commercial availability . The ChemicalBook entry classifies the compound as an irritant (Xi hazard classification) but provides no quantitative solubility, melting point, or boiling point data—these values remain listed as 'N/A' or are available only as predicted values for structurally related compounds . This sparse physicochemical characterization means that procurement decisions must weigh the unique 4-phenoxyaniline pharmacophore against the absence of experimentally determined property data.

Procurement Chemical purity Cost comparison

Evidence-Anchored Application Scenarios for N-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline in Scientific Research and Procurement


Structure-Activity Relationship (SAR) Probe in CNS-Targeted Medicinal Chemistry Programs

This compound is most rationally deployed as a SAR probe within CNS-focused medicinal chemistry programs exploring the N-(4-phenoxybenzyl)aniline scaffold. The validated BBB permeability and hAChE inhibitory activity (IC₅₀ = 1.32 µM for the lead analog) of closely related N-(4-phenoxybenzyl)aniline derivatives provide a strong class-level precedent for CNS target engagement [1]. The sec-butoxy substituent introduces stereochemical complexity (chiral center) and elevated lipophilicity (predicted logP 5.0–6.0 vs. 2.9 for the parent 4-phenoxyaniline scaffold), making it a suitable probe for assessing the impact of branched alkoxy substitution on BBB penetration, target affinity, and metabolic stability [2]. Procurement from Santa Cruz Biotechnology (sc-330987, $284.00/500 mg) positions this compound as an accessible tool for hit-to-lead exploration .

Pharmacophoric Benchmarking in Phenoxyaniline-Based Ion Channel or Kinase Inhibitor Discovery

The 4-phenoxyaniline substructure has been explicitly identified as a privileged pharmacophore in pyrrolopyridazine MEK inhibitors ('optimal activity was achieved by incorporation of a 4-phenoxyaniline substituent at C4') and in N-type calcium channel blockers (phenoxyaniline analogs achieving CaV2.2 IC₅₀ values of 8.0–78 µM) [1][2]. N-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline can serve as a pharmacophoric benchmarking compound in these target classes, allowing direct comparison of the sec-butoxybenzyl-substituted secondary aniline topology against N-acyl and sulfonamide phenoxyaniline derivatives. Its structural distinction from the sulfonamide series (which achieved CNS MPO scores of 4.0–4.4 and estimated therapeutic indices >10) provides a basis for evaluating whether the benzyl-secondary amine linker can match or exceed the drug-like properties of the sulfonamide linkage [2].

Negative Control or Comparator for CYP2B Enzyme Interaction Studies Using Phenoxyaniline Congeners

Phenoxyaniline analogs have been systematically characterized as CYP2B enzyme interactors, with 4-phenoxyaniline (POA) and 3-chloro-4-phenoxyaniline showing distinct IC₅₀ profiles and differential sensitivity to cytochrome b5 modulation in recombinant CYP2B systems [1]. N-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline, bearing a larger N-substituent than the simple POA parent, is structurally positioned as a probe to interrogate the steric tolerance of the CYP2B active site for N-benzylated phenoxyaniline derivatives. The compound can be deployed alongside POA (CAS 139-59-3, commercially available from multiple vendors) to generate paired structure-metabolism data, with the sec-butoxybenzyl group serving as the differentiating variable [2].

Chemical Biology Tool for Investigating Secondary Aniline Metabolic Fate (N-Debenzylation vs. Ring Hydroxylation)

The metabolic pathways of N-benzyl-4-substituted anilines have been characterized in vitro, revealing competing N-debenzylation, aniline-ring hydroxylation, and N-oxidation pathways whose relative partitioning is highly dependent on para-substituent identity [1]. N-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline, with its dual aromatic systems (phenoxyaniline and sec-butoxybenzyl), presents a structurally rich substrate for probing the regioselectivity of these oxidative metabolic pathways. This compound could be used in microsomal incubation studies to determine whether the sec-butoxy group on the benzyl ring alters the N-debenzylation vs. C-oxidation ratio compared to previously characterized N-benzyl-4-substituted anilines. Such data would inform the metabolic stability expectations for the broader N-(4-alkoxybenzyl)-aniline chemotype [1].

Quote Request

Request a Quote for N-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.